
Shield 1; Shield1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shield 1, also known as Shield1, is a specific, high-affinity, and cell-permeant ligand of FK506-binding protein-12 (FKBP). It is primarily used in ProteoTuner systems to stabilize proteins tagged with a mutated FKBP12-derived destabilization domain (DD). This compound protects DD-tagged proteins from proteasomal degradation, resulting in rapid accumulation of the protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Shield 1 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, purification, and characterization .
Industrial Production Methods
Industrial production of Shield 1 involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification methods to ensure the compound’s high affinity and cell permeability .
Analyse Chemischer Reaktionen
Types of Reactions
Shield 1 undergoes various chemical reactions, including:
Binding Reactions: Shield 1 binds specifically to the FKBP12-derived destabilization domain.
Stabilization Reactions: It stabilizes proteins tagged with the DD domain by preventing their degradation.
Common Reagents and Conditions
Reagents: Organic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The primary product formed from the reaction of Shield 1 is the stabilized DD-tagged protein, which accumulates rapidly within the cell .
Wissenschaftliche Forschungsanwendungen
Shield 1 has a wide range of applications in scientific research, including:
Chemistry: Used in the study of protein stability and degradation.
Biology: Employed in in vitro and in vivo protein function studies.
Medicine: Utilized in the development of therapeutic proteins and drug delivery systems.
Industry: Applied in the production of stable protein-based products
Wirkmechanismus
Shield 1 exerts its effects by binding to the mutated FKBP12-derived destabilization domain. This binding prevents the tagged protein from being degraded by the proteasome, leading to its rapid accumulation. The molecular targets involved include the FKBP12-derived DD and the proteasome pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rapamycin: Another FKBP ligand used in protein stabilization.
FK506: A compound with similar binding properties to FKBP12.
Uniqueness of Shield 1
Shield 1 is unique due to its high affinity, cell permeability, and specific binding to the FKBP12-derived DD. Unlike other similar compounds, Shield 1 allows for rapid and reversible control of protein stability, making it highly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C42H56N2O10 |
|---|---|
Molekulargewicht |
748.9 g/mol |
IUPAC-Name |
[3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3 |
InChI-Schlüssel |
NMFHJNAPXOMSRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


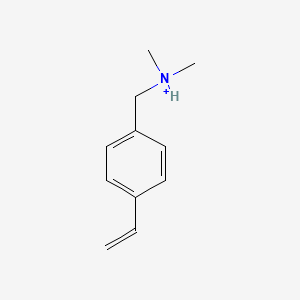

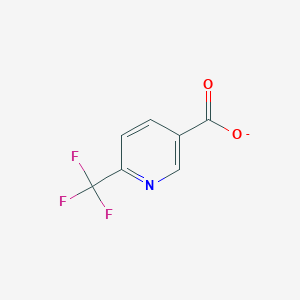
![Methyl 3-chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B14113160.png)
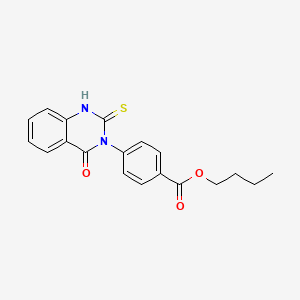
![2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B14113168.png)

![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine](/img/structure/B14113180.png)
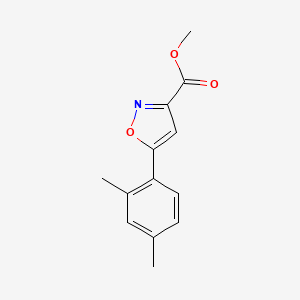
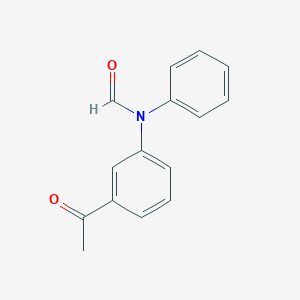
![{Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14113195.png)
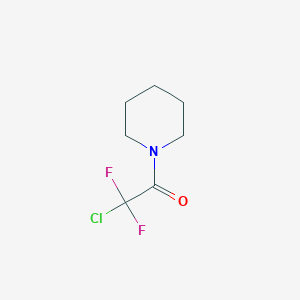
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113205.png)
![Dibenzo[b,d]furan-4-yldiphenylphosphine oxide](/img/structure/B14113207.png)
